N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide
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Overview
Description
The compound is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon . The “N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide” name suggests that it has a pent-4-enamide group attached to a 1,2,3,4-tetrahydronaphthalene structure via a methylene (-CH2-) bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely show a fused ring system characteristic of tetrahydronaphthalene, with a pent-4-enamide side chain. The 6-methoxy and 1-hydroxy substituents on the tetrahydronaphthalene ring would also be notable features .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. The amide group might undergo hydrolysis under acidic or basic conditions, and the double bond in the pent-4-enamide side chain might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 6-Methoxy-1,2,3,4-tetrahydronaphthalene, a related compound, has a molecular weight of 162.23, a refractive index of 1.54, and a boiling point of 90-95 °C at 1 mmHg .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide has been studied as an anti-HIV agent. Molecular docking simulations revealed its potential interactions with HIV-1 proteins .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have a broad spectrum of biological activities .
Future Directions
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-7-16(19)18-12-17(20)10-5-6-13-11-14(21-2)8-9-15(13)17/h3,8-9,11,20H,1,4-7,10,12H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPZNDEHPFACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide |
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